Spiro[2.5]octa-4,7-dien-6-one
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Overview
Description
Spiro[2.5]octa-4,7-dien-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octa-4,7-dien-6-one typically involves the use of para-quinone methides. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . This method involves a 1,6-conjugate addition induced dearomatization of para-quinone methides . Another approach includes the use of ammonium ylides for enantioselective spirocyclopropanation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The mild reaction conditions and high yields make these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:
Cyclopropanation: Enantioselective spirocyclopropanation using ammonium ylides.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) and dimethyl sulfoxide (DMSO).
Cyclopropanation: Ammonium ylides derived from Cinchona alkaloids.
Major Products
Oxidation: Aromatic compounds.
Cyclopropanation: Chiral this compound derivatives.
Scientific Research Applications
Spiro[2.5]octa-4,7-dien-6-one has significant applications in various fields:
Chemistry: Used as a key intermediate in the synthesis of complex molecules.
Biology: Presence in biologically active natural products with DNA-alkylating properties.
Medicine: Potential antitumor activity through DNA alkylation.
Industry: Potential for large-scale production due to efficient synthetic routes.
Mechanism of Action
The biological activity of spiro[2.5]octa-4,7-dien-6-one is primarily attributed to its ability to alkylate DNA. This compound can form covalent bonds with DNA, leading to the disruption of DNA function and potentially resulting in antitumor effects . The molecular targets include DNA itself, and the pathways involved are related to DNA damage and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]hepta-4,6-dien-1-one
- Spiro[3.5]non-4,8-dien-7-one
Uniqueness
Spiro[2.5]octa-4,7-dien-6-one is unique due to its specific spirocyclic structure and the presence of consecutive quaternary centers, which are less common in other spirocyclic compounds . This structural complexity contributes to its distinct biological activities and synthetic challenges .
Properties
CAS No. |
766-35-8 |
---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
spiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C8H8O/c9-7-1-3-8(4-2-7)5-6-8/h1-4H,5-6H2 |
InChI Key |
BZXPLEKVYRFVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C=CC(=O)C=C2 |
Origin of Product |
United States |
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